Steric and Electronic Modulation in Alkoxybenzene Bromination: Isobutoxy vs. Ethoxy and tert-Butoxy
While direct kinetic data for the target compound is absent, robust class-level evidence from a controlled study on para-substituted alkoxybenzenes quantifies the steric and electronic impact of alkoxy group variation on bromination reactivity. The isobutoxy group, with branching at the beta-carbon, is predicted to exhibit reactivity intermediate between ethoxy and tert-butoxy due to the interplay of favorable electron donation and unfavorable steric hindrance [1].
| Evidence Dimension | Relative Bromination Rate (Para Position) |
|---|---|
| Target Compound Data | Predicted to be intermediate |
| Comparator Or Baseline | Ethoxybenzene (higher) and tert-Butoxybenzene (lower) |
| Quantified Difference | Reactivity rank: tert-butoxy < ethoxy < isopropoxy |
| Conditions | Aqueous free bromine species, batch reactor kinetics (Schammel et al., 2021) |
Why This Matters
This reactivity trend informs synthetic planning: choosing isobutoxy over tert-butoxy or ethoxy offers a distinct kinetic profile, enabling finer control over reaction rates and potential side reactions in sequential functionalizations.
- [1] Schammel, M. H., Martin-Culet, K. R., Taggart, G. A., & Sivey, J. D. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(31), 16594–16610. View Source
